molecular formula C12H8BrN3 B1274679 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-85-8

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B1274679
CAS RN: 56921-85-8
M. Wt: 274.12 g/mol
InChI Key: MUBZZRZIBNKULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound is characterized by the presence of a bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromophenyl substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . In some cases, the synthesis can be achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation . Another approach involves the solid-phase synthesis where an α-bromoketone bound to solid support reacts with 2-aminopyrimidine derivatives . Additionally, a solvent-free, triethylamine-catalyzed method has been developed for the synthesis of related compounds, which offers advantages such as high atom economy and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is not explicitly detailed in the provided papers. However, the general structure of imidazo[1,2-a]pyrimidine derivatives has been characterized by techniques such as 1H NMR and IR spectroscopy . These techniques are crucial for confirming the presence of the imidazo[1,2-a]pyrimidine core and the substituents attached to it.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For instance, compounds with a nitropyridine group can react with triethylamine to yield different heterocyclic structures such as imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, suggests potential for further functionalization through cross-coupling reactions due to the bromine atom's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine are not directly discussed in the provided papers. However, the properties of imidazo[1,2-a]pyrimidine derivatives generally include solid-state stability and the potential for varied solubility depending on the nature of the substituents. The presence of a bromine atom in the compound would likely increase its molecular weight and could influence its boiling and melting points, as well as its reactivity in chemical transformations .

Scientific Research Applications

Synthesis and Characterization

Chemical Properties and Reactions

  • The chemical properties and reactions of imidazo[1,2-a]pyrimidine derivatives have been explored in various studies. For example, Li et al. (2003) investigated the palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine, demonstrating efficient synthesis pathways for these compounds (Li, Nelson, Jensen, Hoerrner, Javadi, Cai, & Larsen, 2003).

Application in Heterocyclic Chemistry

Potential Applications in Medicinal Chemistry

  • Imidazo[1,2-a]pyrimidine derivatives have shown potential in medicinal chemistry. Goel, Luxami, & Paul (2015) reviewed the synthesis and functionalization of imidazo[1,2-a]pyrimidines, emphasizing their relevance in drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Anticorrosion and Antimicrobial Activities

  • The anticorrosion and antimicrobial activities of imidazo[1,2-a]pyrimidine derivatives have been studied. Rehan, Al Lami, & Khudhair (2021) synthesized heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety and evaluated their anticorrosion activity (Rehan, Al Lami, & Khudhair, 2021).

Safety and Hazards

“2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H318 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZZRZIBNKULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390512
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

CAS RN

56921-85-8
Record name 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.